![molecular formula C17H14ClN3O2 B4442353 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4442353.png)
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide
Overview
Description
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the proliferation of cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death. Furthermore, it has been found to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to have antifungal and antibacterial properties. Moreover, it has been found to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activity. Moreover, it has been used as a potential therapeutic agent for the treatment of Alzheimer's disease. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide. One direction is to study its potential applications in the treatment of other diseases, such as Parkinson's disease. Another direction is to investigate its potential as a drug delivery system for other therapeutic agents. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its biological activity.
Scientific Research Applications
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been shown to have antifungal and antibacterial properties. Moreover, it has been used as a potential therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-4-2-1-3-12(13)17(22)19-11-5-6-15-14(9-11)20-16-10-23-8-7-21(15)16/h1-6,9H,7-8,10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFFBXIDMRNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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